molecular formula C16H16N2O3 B1676257 (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide CAS No. 676599-90-9

(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide

Cat. No. B1676257
M. Wt: 284.31 g/mol
InChI Key: UFQOXIMRSMFQRI-BQYQJAHWSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Synthesis and Anti-inflammatory Activity : A study by Rajasekaran, Sivakumar, & Jayakar (1999) focused on synthesizing derivatives of propionamide, including a compound structurally similar to "(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide". These compounds showed potent anti-inflammatory activity, suggesting the potential of such compounds in developing new anti-inflammatory drugs.

  • Catalysis and Enantioselective Synthesis : Luo Yang et al. (2009) in their study, published in the Journal of the American Chemical Society, described the use of a chiral Cr(III)(salen)Cl complex to catalyze an intramolecular addition reaction involving tertiary enamides. This reaction resulted in highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, demonstrating the compound's relevance in asymmetric synthesis and catalysis. Link to study.

  • Synthesis of Pyrrole Derivatives : A study by Grošelj et al. (2013) explored the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids. The key intermediates were enaminones, leading to the construction of other functionalized heterocycles. This study underlines the importance of such compounds in heterocyclic chemistry.

  • Histone Deacetylase Inhibition : Research by Mai et al. (2006) investigated a series of novel aroyl-pyrrolyl hydroxyamides, similar in structure to the compound , for their activity as histone deacetylase (HDAC) inhibitors. These compounds showed potential for cancer treatment due to their ability to modify chromatin structure and regulate gene expression.

  • Synthesis and Structural Studies : Research conducted by Brbot-Šaranović et al. (2000) involved the synthesis of enaminones and their structural analysis. These studies are vital for understanding the chemical properties and potential applications of similar compounds in material science and pharmaceuticals.

  • Drug Discovery for Cancer and Other Diseases : The compound MGCD0103, a histone deacetylase inhibitor, was described by Zhou et al. (2008) as showing promise as an anticancer drug. This underscores the significance of such compounds in the development of new therapeutic agents.

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information might not be available. If you have any other questions or need further clarification, feel free to ask!


properties

CAS RN

676599-90-9

Product Name

(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

(E)-N-hydroxy-3-[1-methyl-4-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide

InChI

InChI=1S/C16H16N2O3/c1-18-11-13(10-14(18)7-8-16(20)17-21)15(19)9-12-5-3-2-4-6-12/h2-8,10-11,21H,9H2,1H3,(H,17,20)/b8-7+

InChI Key

UFQOXIMRSMFQRI-BQYQJAHWSA-N

Isomeric SMILES

CN1C=C(C=C1/C=C/C(=O)NO)C(=O)CC2=CC=CC=C2

SMILES

CN1C=C(C=C1C=CC(=O)NO)C(=O)CC2=CC=CC=C2

Canonical SMILES

CN1C=C(C=C1C=CC(=O)NO)C(=O)CC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MC-1353;  MC1353;  MC 1353;  APHA-8;  APHA Compound 8;  Aroyl pyrrole hydroxy amide #8;  APHA 8;  APHA8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide

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